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Compound of Interest

Compound Name:
2,3-Dihydrobenzofuran-5-

Carboxylic Acid

Cat. No.: B1298115 Get Quote

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-
Dihydrobenzofuran-5-Carboxylic Acid

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

conformation, and physicochemical properties of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
(CAS: 76429-73-7). It is intended for researchers, scientists, and professionals in the field of

drug development and materials science. This document consolidates data on the compound's

structural characteristics, spectroscopic signatures, and biological significance, with a particular

focus on its role as a versatile scaffold in medicinal chemistry. Detailed experimental and

computational methodologies for its characterization are presented, alongside visualizations of

its structure and relevant biological pathways to facilitate a deeper understanding of its

scientific importance.

Introduction
2,3-Dihydrobenzofuran-5-Carboxylic Acid is a heterocyclic organic compound featuring a

bicyclic framework where a benzene ring is fused to a dihydrofuran ring.[1] Its molecular

formula is C₉H₈O₃, and it has a molecular weight of 164.16 g/mol .[1] The presence of a

carboxylic acid group at the 5-position of the benzofuran core enhances its reactivity and

solubility, making it a valuable building block in organic synthesis.[1]
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This molecule has garnered significant attention in medicinal chemistry, serving as a key

intermediate and structural scaffold for the development of novel therapeutic agents.[1][2]

Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide range of pharmacological

activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4]

Notably, it is a crucial precursor for compounds designed to inhibit the nuclear factor kappa B

(NF-κB) signaling pathway, a critical target in cancer therapy, and for molecules targeting G

protein-coupled receptors (GPCRs).[1][2] Its applications also extend to materials science,

where it is used to synthesize advanced polymers with unique thermal and photoconductive

properties.[1][5]

Physicochemical and Structural Properties
The structural architecture of 2,3-Dihydrobenzofuran-5-Carboxylic Acid is defined by its

fused ring system and the attached carboxylic acid functional group.[1] This unique

combination of features dictates its chemical behavior and potential for further modification.

Property Value Reference

IUPAC Name
2,3-dihydro-1-benzofuran-5-

carboxylic acid
[1]

CAS Number 76429-73-7 [1]

Molecular Formula C₉H₈O₃ [1]

Molecular Weight 164.16 g/mol [1]

Canonical SMILES
C1COC2=C1C=C(C=C2)C(=O

)O
[1]

InChI Key
YXYOLVAXVPOIMA-

UHFFFAOYSA-N
[1]

Physical State Solid at room temperature [1]

Purity (Commercial) 90-97% [1][6]
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The three-dimensional structure of 2,3-Dihydrobenzofuran-5-Carboxylic Acid is

characterized by the non-planar conformation of the dihydrofuran ring fused to the planar

benzene ring.[7] While a definitive single-crystal X-ray diffraction study for this specific

compound is not widely published, data from derivatives and computational modeling provide

significant insights into its likely conformation.

The carboxylic acid group's orientation relative to the aromatic ring is a key conformational

feature. In similar aromatic carboxylic acids, the -OH group of the carboxyl moiety can adopt

either a synplanar or antiplanar conformation.[8] The synplanar form, where the O=C-O-H

dihedral angle is close to 0°, is typically the most stable.[8] The conformation is crucial as it

influences intermolecular interactions, such as the formation of hydrogen-bonded dimers in the

solid state, a common characteristic of carboxylic acids.[8][9]

Caption: 2D structure of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and elucidating the structure of

2,3-Dihydrobenzofuran-5-Carboxylic Acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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Nucleus
Chemical Shift
(ppm)

Description Reference

¹H ~12.0 - 13.0

Singlet, broad; acidic

proton of the carboxyl

group

[7][10]

¹H ~6.8 - 7.4

Multiplets; aromatic

protons on the

benzene ring

[7]

¹H ~3.2 - 4.0

Multiplets;

diastereotopic protons

of the dihydrofuran

ring (CH₂)

[7][11]

¹³C ~170
Carboxyl carbon

(C=O)
[7]

¹³C ~110 - 150 Aromatic carbons [7]

The signal for the carboxylic acid proton is typically broad and its chemical shift is dependent

on concentration and solvent due to hydrogen bonding.[10][12]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Description Reference

2500 - 3300

Very broad; O-H stretching of

the hydrogen-bonded

carboxylic acid

[12]

1710 - 1760

Strong; C=O stretching of the

carboxyl group. The dimeric

form typically absorbs around

1710 cm⁻¹.

[12]
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Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to fully characterize

the structure and conformation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond

lengths, bond angles, and intermolecular interactions.[7][13]

Crystal Preparation Data Collection Structure Determination

Crystal Growth Single Crystal Selection Mounting on Diffractometer X-ray Diffraction Data Collection Structure Solution Refinement Final Structure Validation

Click to download full resolution via product page

Caption: General experimental workflow for single-crystal X-ray crystallography.

Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular

geometry, vibrational frequencies, and electronic properties of molecules.[9][14] This approach

allows for the study of different conformers and provides insights that complement experimental

data.
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Calculated Properties

Initial 3D Structure
(e.g., from SMILES)
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FMO (HOMO-LUMO) Electrostatic Potential Simulated NMR/IR Spectra
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Caption: A typical workflow for Density Functional Theory (DFT) analysis.

Biological Relevance and Signaling Pathways
Derivatives of 2,3-Dihydrobenzofuran-5-Carboxylic Acid have shown significant potential as

anticancer agents, primarily through the inhibition of the NF-κB signaling pathway.[1][15] This

pathway is constitutively active in many cancers and plays a key role in promoting cell

proliferation, survival, and inflammation.[4][15] By inhibiting this pathway, these compounds can

induce apoptosis (programmed cell death) in cancer cells.
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Caption: Inhibition of the canonical NF-κB pathway by 2,3-dihydrobenzofuran derivatives.
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Conclusion
2,3-Dihydrobenzofuran-5-Carboxylic Acid is a molecule of considerable scientific interest

due to its unique structural properties and its role as a versatile synthetic intermediate. Its non-

planar dihydrofuran ring fused to an aromatic system, combined with a reactive carboxylic acid

group, provides a robust scaffold for the design of novel compounds. While detailed

crystallographic data on the parent molecule remains elusive, a combination of spectroscopic

analysis and computational modeling provides a clear picture of its structure and conformation.

Its established link to the inhibition of key biological pathways, such as NF-κB, underscores its

importance in modern drug discovery and development, particularly in the search for new

anticancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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